Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
Description
Structurally, this compound combines a long hydrophobic alkyl chain with hydrophilic functional groups, making it amphiphilic. Such properties are advantageous in cosmetic formulations, where it likely functions as an emulsifier, surfactant, or antistatic agent . Evidence suggests analogs of this compound are used in personal care products due to their compatibility with skin and ability to stabilize formulations .
Properties
CAS No. |
66161-68-0 |
|---|---|
Molecular Formula |
C23H48N2O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-(hexadecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C23H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(29,19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI Key |
FIUMCQDPWSKKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the following key steps:
Formation of the Amide Bond:
The hexadecanoyl (palmitoyl) group is introduced by coupling hexadecanoic acid (palmitic acid) or its activated derivative (e.g., acid chloride or anhydride) with an amine precursor containing the 3-(bis(2-hydroxyethyl)amino)propyl moiety.Introduction of the Amine Oxide Functionality:
The tertiary amine is oxidized to the amine oxide, typically using mild oxidizing agents such as hydrogen peroxide under controlled conditions.Purification:
The product is purified by standard methods such as recrystallization or chromatography, depending on scale and purity requirements.
Detailed Preparation Method
Step 1: Synthesis of N-(3-(bis(2-hydroxyethyl)amino)propyl)hexadecanamide
Starting from hexadecanoic acid, activation is achieved by converting it to hexadecanoyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with 3-(bis(2-hydroxyethyl)amino)propylamine under inert atmosphere and basic conditions to form the corresponding amide.Step 2: Oxidation to Amine Oxide
The tertiary amine in the propyl chain is oxidized to the amine oxide using hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an aqueous or organic solvent system at low temperature to avoid overoxidation or degradation.Step 3: Workup and Purification
After completion of the oxidation, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.
Analytical Data and Reaction Conditions
| Step | Reagents/Conditions | Notes/Comments |
|---|---|---|
| Activation of hexadecanoic acid | Thionyl chloride, reflux, dry solvent (e.g., dichloromethane) | Converts acid to acid chloride efficiently |
| Amide bond formation | 3-(bis(2-hydroxyethyl)amino)propylamine, base (e.g., triethylamine), 0-25°C, inert atmosphere | Avoids side reactions; yields high purity amide |
| Amine oxidation | Hydrogen peroxide (30% aqueous), 0-5°C, mild stirring | Controls oxidation to amine oxide without overoxidation |
| Purification | Column chromatography (silica gel), recrystallization | Ensures removal of unreacted starting materials |
Research Findings and Method Optimization
Yield Optimization:
Studies indicate that slow addition of hexadecanoyl chloride to the amine solution at low temperature improves yield and reduces side products. The oxidation step requires careful temperature control to prevent degradation of the amide bond.Solvent Effects:
Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for the amide formation step, while aqueous-organic biphasic systems facilitate the oxidation step.Purity Assessment:
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product purity and structure. The amine oxide functionality is confirmed by characteristic shifts in NMR and IR spectra.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Hexadecanamide derivatives are being investigated for their potential as drug delivery agents and therapeutic agents due to their surfactant properties.
Drug Delivery Systems
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- can enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties allow it to form micelles, which can encapsulate drug molecules and facilitate their transport across biological membranes.
- Case Study : Research has shown that formulations incorporating hexadecanamide can improve the skin permeability of active pharmaceutical ingredients, making them more effective in topical applications .
Antimicrobial Activity
Studies indicate that hexadecanamide exhibits antimicrobial properties, making it a candidate for use in formulations aimed at treating infections or as preservatives in pharmaceutical products.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that hexadecanamide derivatives displayed significant activity against various bacterial strains, suggesting potential use in antibiotic formulations .
Cosmetic Applications
The cosmetic industry utilizes hexadecanamide for its emulsifying and stabilizing properties in skincare and haircare products.
Emulsifiers and Stabilizers
Hexadecanamide serves as an effective emulsifier in creams and lotions, helping to maintain the stability of oil-in-water emulsions.
- Case Study : A formulation study demonstrated that incorporating hexadecanamide into moisturizing creams improved texture and stability over time, enhancing consumer appeal .
Skin Conditioning Agents
Due to its ability to form a protective barrier on the skin, hexadecanamide is used in products designed to hydrate and protect skin from environmental stressors.
- Research Insight : The Brazilian Journal of Pharmaceutical Sciences highlighted the efficacy of hexadecanamide in improving skin hydration levels when used in topical formulations .
Material Science Applications
Hexadecanamide is also explored for its role in material science, particularly in the development of biodegradable polymers and surfactants.
Biodegradable Polymers
Research indicates that hexadecanamide can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical properties.
- Case Study : A study published in Polymer Degradation and Stability found that adding hexadecanamide to poly(lactic acid) significantly improved its degradation rate without compromising strength .
Surfactants in Industrial Applications
The compound's surfactant properties make it suitable for use in various industrial applications, including detergents and cleaning agents.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. It may also interact with specific protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Melting Points: The target compound’s analog, N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide, has a melting point of 69–77°C . In contrast, shorter-chain analogs like myristamide N-oxide (C₁₄) likely exhibit lower melting points due to reduced van der Waals interactions. STEARAMIDOETHYL DIETHANOLAMINE (C₁₈) may have a higher melting point than the target compound due to its longer alkyl chain .
- Solubility: The presence of hydroxyethyl and oxidoamino groups in the target compound enhances water solubility compared to non-polar analogs like N-[3-(Dimethylamino)propyl] hexadecanamide . Propanediamide derivatives with dual hydroxyethyl groups (e.g., 149591-38-8) exhibit improved solubility in polar solvents, similar to the target compound .
- Thermodynamic Stability: N-[3-(Dimethylamino)propyl] hexadecanamide has a studied standard enthalpy of formation (−567.3 kJ/mol), indicating thermodynamic stability under specific conditions . The target compound’s oxidoamino group may confer different stability profiles due to its polar nature.
Functional and Application Differences
- Antistatic Performance: STEARAMIDOETHYL DIETHANOLAMINE (C₁₈) is explicitly used as an antistatic agent, suggesting that alkyl chain length and diethanolamine groups optimize charge dissipation . The target compound’s bis(2-hydroxyethyl)oxidoamino group may offer similar or enhanced antistatic properties due to increased hydrophilicity.
- Cosmetic Formulations: Analogs like N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide are standardized in cosmetic ingredients for their emulsifying and skin-conditioning properties . The target compound’s structure aligns with these applications but may differ in viscosity or texture due to its oxidoamino group.
Key Research Findings
Thermodynamic Properties: Dimethylamino-substituted hexadecanamides exhibit well-defined enthalpy values, providing a benchmark for comparing the target compound’s energy profile .
Purity Standards : Cosmetic-grade amides undergo rigorous testing for heavy metals (<20 ppm), sulfides (<2 ppm), and residual solvents, ensuring safety in formulations .
Structure-Activity Relationships : Longer alkyl chains (C₁₆–C₁₈) enhance lipid solubility and film-forming capacity, while hydroxyethyl groups improve compatibility with aqueous systems .
Biological Activity
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl] (CAS Number: 66161-65-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C23H48N2O3
- Molecular Weight : 400.649 g/mol
- LogP : 4.78 (indicating moderate lipophilicity)
- InChI Key : ODOPLSJHUSYCFN-UHFFFAOYSA-N
The compound features a long hydrophobic hexadecane chain, which contributes to its lipophilic properties, potentially influencing its biological interactions and applications in drug delivery systems.
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl], exhibits several biological activities that are under investigation:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. The mechanism is thought to involve modulation of cellular signaling pathways that regulate apoptosis and cell proliferation.
- Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, though specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, possibly through the inhibition of oxidative stress pathways.
Anticancer Activity
A study published in Bioorganic Chemistry highlighted the synthesis of hexadecanamide derivatives and their evaluation for anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in certain types of cancer cells .
Antimicrobial Activity
Research conducted by the Environmental Protection Agency (EPA) investigated the antimicrobial properties of hexadecanamide and its derivatives. The findings indicated that certain formulations exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Applications in Research and Industry
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl], is being explored for various applications:
- Drug Delivery Systems : Due to its lipophilic nature, it may serve as a carrier for hydrophobic drugs in therapeutic formulations.
- Cosmetic Industry : Its emulsifying properties make it a candidate for use in cosmetic formulations.
Q & A
Q. What experimental methodologies are recommended for synthesizing Hexadecanamide derivatives with tertiary amine and hydroxyethyl groups?
Synthesis typically involves condensation reactions between fatty acids (e.g., palmitic acid) and functionalized amines. For example, reacting palmitic acid with 3-(N,N-dimethylamino)propylamine (DMAPA) under controlled temperatures (e.g., 373.15 K) yields N-[3-(dimethylamino)propyl]hexadecanamide. Catalyst-free methods are preferred to avoid contamination, and reaction progress is monitored via gas chromatography (GC) . Infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical for structural validation .
Q. How can infrared absorption spectroscopy (IR) and thermal decomposition gas chromatography (TD-GC) be used to confirm the purity of Hexadecanamide derivatives?
IR identifies functional groups via characteristic absorption bands (e.g., 3300 cm⁻¹ for hydroxyl groups, 1615 cm⁻¹ for amide bonds). TD-GC assesses thermal stability and decomposition products. For example, a purity test for N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide requires consistency in retention times between sample and reference chromatograms .
Q. What are the standard protocols for determining the melting point and hydroxyl/carboxyl values of Hexadecanamide-based compounds?
Melting points are determined using differential scanning calorimetry (DSC) or capillary methods (e.g., 69–77°C for N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide). Hydroxyl and carboxyl values are quantified via titration: hydroxyl values range 173–203 mg KOH/g, and carboxyl values 80–110 mg KOH/g, reflecting the compound’s hydrophilicity .
Advanced Research Questions
Q. How can contradictions in thermal data (e.g., enthalpy of formation) for Hexadecanamide derivatives be resolved?
Discrepancies often arise from reaction conditions. For example, room-temperature synthesis of N-[3-(dimethylamino)propyl]hexadecanamide yields unreliable enthalpy values due to incomplete reaction progress. Elevated temperatures (373.15 K) improve accuracy, yielding a standard enthalpy of formation of -753.86 ± 84.83 kJ/mol via Hess’s Law . Statistical error analysis (e.g., Monte Carlo simulations) can further refine uncertainties.
Q. What molecular dynamics (MD) approaches are suitable for predicting the interfacial behavior of Hexadecanamide-based surfactants?
Coarse-grained MD simulations can model micelle formation and critical micelle concentration (CMC). Parameters include the amphiphilic structure (hydrophobic hexadecyl chain vs. hydrophilic hydroxyethyl groups). Experimental validation via surface tension measurements (e.g., Wilhelmy plate method) is essential to verify computational predictions .
Q. How do structural variations (e.g., alkyl chain length, substitution patterns) affect the antimicrobial efficacy of Hexadecanamide derivatives?
Structure-activity relationships (SAR) studies reveal that longer alkyl chains (C16) enhance membrane disruption in Gram-positive bacteria. Substitutions like bis(2-hydroxyethyl) groups improve solubility but may reduce potency. Minimum inhibitory concentration (MIC) assays and time-kill studies are used to quantify efficacy .
Q. What analytical strategies address challenges in quantifying trace impurities (e.g., secondary amines, heavy metals) in Hexadecanamide derivatives?
High-performance liquid chromatography (HPLC) with UV detection detects secondary amines (limit of detection: 0.1 ppm). Inductively coupled plasma mass spectrometry (ICP-MS) identifies heavy metals (e.g., Pb < 20 ppm). Purity thresholds are defined pharmacopeial standards (e.g., residue on ignition ≤0.5%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
